molecular formula C18H26N4O2 B460530 6-amino-1'-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-cyclohexane)-5-carbonitrile CAS No. 354556-77-7

6-amino-1'-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-cyclohexane)-5-carbonitrile

Cat. No.: B460530
CAS No.: 354556-77-7
M. Wt: 330.4g/mol
InChI Key: WWXIPWIXJOJJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile typically involves multi-step organic reactions The tert-butyl and methoxymethyl groups are then added through specific alkylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: Known for its use as a herbicide.

    4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one: Another herbicide with a similar structure.

Properties

CAS No.

354556-77-7

Molecular Formula

C18H26N4O2

Molecular Weight

330.4g/mol

IUPAC Name

6-amino-4'-tert-butyl-3-(methoxymethyl)spiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile

InChI

InChI=1S/C18H26N4O2/c1-17(2,3)11-5-7-18(8-6-11)12(9-19)15(20)24-16-14(18)13(10-23-4)21-22-16/h11H,5-8,10,20H2,1-4H3,(H,21,22)

InChI Key

WWXIPWIXJOJJBG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2(CC1)C(=C(OC3=NNC(=C23)COC)N)C#N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(=C(OC3=NNC(=C23)COC)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.